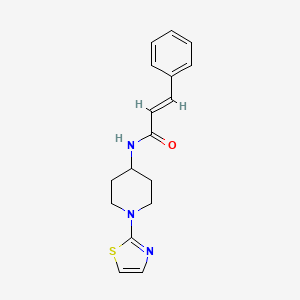

N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS/c21-16(7-6-14-4-2-1-3-5-14)19-15-8-11-20(12-9-15)17-18-10-13-22-17/h1-7,10,13,15H,8-9,11-12H2,(H,19,21)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZXDRJLBNYDPX-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C=CC2=CC=CC=C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1NC(=O)/C=C/C2=CC=CC=C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Coupling of Thiazole and Piperidine Rings: The thiazole and piperidine rings are coupled using a suitable linker, often through nucleophilic substitution reactions.

Formation of Cinnamamide Moiety: The cinnamamide moiety is introduced through the reaction of cinnamic acid or its derivatives with amines.

Industrial Production Methods: Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the cinnamamide moiety, converting the double bond to a single bond, or at the thiazole ring, reducing it to a thiazolidine ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced cinnamamide or thiazolidine derivatives.

Substitution: Substituted thiazole or piperidine derivatives.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of compounds containing thiazole moieties. For instance, derivatives of thiazole have shown significant activity against various bacterial strains. A notable study synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which demonstrated potent antibacterial effects when used in conjunction with cell-penetrating peptides like octaarginine. These compounds were effective against both Gram-positive and Gram-negative bacteria, showcasing their potential as hybrid antimicrobials .

| Compound | Activity | Bacterial Strains Tested |

|---|---|---|

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Potent | E. coli, Staphylococcus aureus |

| Octaarginine conjugate | Enhanced | E. coli, Klebsiella pneumoniae |

The mechanism of action is primarily attributed to the inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria, leading to a bacteriostatic effect .

Anticancer Properties

N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide derivatives have been investigated for their anticancer potential. Thiadiazole derivatives, closely related to thiazole compounds, have shown promising results against various cancer cell lines. A review highlighted that certain thiadiazole derivatives exhibited IC50 values in the range of 0.74–10.0 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines .

| Compound Type | Cancer Cell Line | IC50 Value (μg/mL) |

|---|---|---|

| Thiadiazole Derivative | HCT116 | 3.29 |

| Thiadiazole Derivative | H460 | 10.0 |

| Thiadiazole Derivative | MCF-7 | Varies |

These compounds exhibit antiproliferative activities through mechanisms such as apoptosis induction and cell cycle arrest, making them candidates for further development in cancer therapeutics .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored. A study focused on novel cinnamamide-piperidine derivatives indicated significant neuroprotective effects, suggesting their potential role in treating neurodegenerative diseases . The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress.

| Compound | Neuroprotective Effect | Mechanism |

|---|---|---|

| Cinnamamide-Piperidine Derivative | Significant | Modulation of neurotransmitter systems |

Mechanism of Action

The mechanism of action of N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and piperidine rings can interact with biological macromolecules, while the cinnamamide moiety can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Cinnamamides

Compounds such as N-(5-bromo-thiazol-2-yl)cinnamamide and N-(5-methyl-thiazol-2-yl)cinnamamide () share the core cinnamamide-thiazole structure but differ in substituents on the thiazole ring. Key comparisons include:

Key Findings :

- Bromine or methyl substituents on the thiazole ring enhance thermal stability (higher melting points) compared to unsubstituted analogs .

- The piperidine moiety in the target compound may improve blood-brain barrier penetration, as seen in related dopamine D2 antagonists ().

Piperidine-Thiazole Hybrids

Compounds like N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide () and N-phenyl-N-[1-(2-phenylethyl)-4-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide () highlight the pharmacological versatility of piperidine-thiazole hybrids:

Key Findings :

- The absence of bulky benzyl/phenethyl groups in the target compound may reduce off-target receptor interactions .

- The cinnamamide linker’s conjugated double bond (E-configuration confirmed via NMR in ) likely enhances binding to proteases or kinases .

Functional Analogues with Modified Cores

- Benzothiazole Amides (): Derivatives like N-(benzo[d]thiazol-2-yl)-cinnamamide with methoxy or acetoxy substituents show divergent platelet aggregation effects:

- Pyridine/Thiophene Hybrids (): N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide demonstrates how heteroaromatic substitutions (pyridine, thiophene) can redirect bioactivity toward kinase inhibition or anticancer targets.

Research Implications and Structure-Activity Relationships (SAR)

- Thiazole Substituents : Electron-withdrawing groups (e.g., bromine) improve thermal stability but may reduce solubility. Methyl groups balance lipophilicity and metabolic stability .

- Piperidine Modifications : N-Benzylation () enhances CNS activity but introduces synthetic complexity. The target compound’s unsubstituted piperidine may favor antiviral applications.

- Cinnamamide Linker : The E-configuration and conjugation are critical for maintaining planar geometry, facilitating interactions with protease active sites (e.g., SARS-CoV-2 Mpro) .

Biological Activity

N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its implications in drug development.

This compound is synthesized through a multi-step process that includes the formation of thiazole and piperidine rings, followed by coupling these structures with a cinnamamide moiety. The synthesis typically involves:

- Thiazole Ring Formation : Achieved via Hantzsch thiazole synthesis, involving α-haloketones and thioamides.

- Piperidine Ring Formation : Can be synthesized through hydrogenation of pyridine or cyclization of appropriate precursors.

- Coupling : Thiazole and piperidine rings are linked through nucleophilic substitution.

- Cinnamamide Moiety Introduction : This is done by reacting cinnamic acid derivatives with amines .

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an antimicrobial, antifungal, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests a potential for developing new antibiotics based on this compound .

Antifungal Activity

The antifungal properties are also noteworthy, with studies indicating that thiazole-containing compounds can inhibit fungal growth effectively. The specific mechanisms often involve disrupting cell wall synthesis or interfering with metabolic pathways in fungi .

Anticancer Activity

Numerous studies have focused on the anticancer properties of this compound. For example:

- In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The IC50 values reported for these activities range significantly, indicating varying potency depending on structural modifications .

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as DNA alkylation or inhibition of key enzymes involved in cell proliferation .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being elucidated. Molecular docking studies have suggested that the compound interacts with specific targets involved in cell signaling pathways associated with cancer progression and microbial resistance .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Anticancer Efficacy : A study evaluated the compound's efficacy against lung and breast cancer cells, demonstrating significant tumor growth inhibition compared to control treatments .

- Combination Therapies : Research has explored the use of this compound in combination with other therapeutic agents to enhance its efficacy against resistant bacterial strains and cancer cells .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to synthesize N-(1-(thiazol-2-yl)piperidin-4-yl)cinnamamide and its analogs?

- Methodological Answer : The compound is synthesized via coupling reactions between cinnamoyl derivatives and thiazole-containing piperidine amines. For example:

- Method A : Reacting carboxylic acids (e.g., cinnamic acid derivatives) with 1-(thiazol-2-yl)piperidin-4-amine using coupling agents like HATU or EDCI. Purification involves column chromatography or preparative TLC, yielding products with 39–99% purity (HPLC) .

- Thiazole-Piperidine Core : Thiazole rings are often pre-synthesized via Hantzsch thiazole synthesis (thioamides + α-halo ketones), followed by piperidine functionalization .

- Validation : Structural confirmation via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), -NMR, and HRMS .

Q. How is the compound characterized for structural integrity and purity in academic research?

- Methodological Answer :

- Chromatography : HPLC (C18 columns, acetonitrile/water gradients) confirms ≥98% purity .

- Spectroscopy :

- NMR : Aromatic protons (δ 7.2–8.1 ppm), thiazole C-S signals (δ 165–170 ppm in -NMR) .

- Mass Spectrometry : HRMS matches theoretical [M+H] values (e.g., m/z 396.18 for analogs) .

- Melting Point : Consistency with literature (e.g., 97–100°C for related compounds) validates crystallinity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s binding affinity to neurological targets (e.g., metabotropic glutamate receptors)?

- Methodological Answer :

- In Vitro Autoradiography : Use radiolabeled analogs (e.g., -labeled derivatives) on rat brain sections. Specific binding is quantified by displacement with selective antagonists (e.g., mGlu1 ligand 16 in ) .

- PET Imaging : Administer -labeled compound to primates; measure brain uptake kinetics (SUV ratios) and metabolite stability (HPLC of plasma/brain homogenates) .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Structural Reanalysis : Verify regioisomerism (e.g., corrected Scheme 1 in ) via 2D NMR (NOESY for spatial proximity) or X-ray crystallography .

- Bioassay Standardization :

- Use identical cell lines (e.g., MCF-7 for anti-tumor assays) and control compounds.

- Compare IC values under matched conditions (e.g., 72-h incubation vs. 48-h) .

- SAR Studies : Modify substituents (e.g., 3,4,5-trimethoxy vs. 4-fluorobenzyl) to isolate pharmacophores .

Q. What strategies optimize pharmacokinetic properties for in vivo applications?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -CONH) to reduce logP. For example, replacing cinnamamide’s phenyl with pyridinyl improves aqueous solubility .

- Metabolic Stability :

- Deuteriation : Replace labile protons (e.g., piperidine CH) with deuterium to slow CYP450 oxidation.

- Prodrugs : Mask amines as tert-butyl carbamates for enhanced BBB penetration .

- In Vivo Validation : Plasma half-life (t) and AUC are measured via LC-MS/MS in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.